

# In-Depth Technical Guide to CAS Number 209125-28-0 (APHS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(2-Heptynylthio)-phenol acetate

Cat. No.: B1667558

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This technical guide provides a comprehensive overview of the chemical properties, biological activity, and supply information for the compound with CAS number 209125-28-0, commonly known as APHS or by its chemical name, 2-(2-Heptynylthio)phenol Acetate. This molecule is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

# **Core Chemical Properties**

The fundamental chemical and physical properties of APHS are summarized in the table below, providing a quick reference for laboratory use and experimental design.



Property	Value	Citations
CAS Number	209125-28-0	[1][2][3][4]
Chemical Name	Phenol, 2-(2-heptyn-1-ylthio)-, 1-acetate	[1]
Synonyms	APHS, 2-(2- Heptynylthio)phenol Acetate	[2][3][5]
Molecular Formula	C15H18O2S	[1][2][4]
Molecular Weight	262.37 g/mol	[1][6][7]
Appearance	Solid	[8]
Purity	>98%	[9]
Solubility	DMF: >14.3 mg/mL, DMSO: >11.1 mg/mL, Ethanol: >12.5 mg/mL, PBS (pH 7.2): <20 μg/mL	[10]
Storage	Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.	[1][4][10]
SMILES	CCCCC#CCSC1=CC=CC1 OC(C)=O	[3]
InChI Key	GXMBHQRROXQUJS- UHFFFAOYSA-N	[6]

# **Biological Activity and Mechanism of Action**

APHS is recognized as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), with a reported 20-fold selectivity over cyclooxygenase-1 (COX-1).[5][10] This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-selective COX inhibitors.



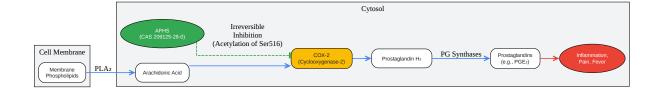
The mechanism of action involves the irreversible acetylation of a specific serine residue within the active site of the COX enzymes.[10] In COX-1, this modification occurs at Serine 530, while in COX-2, it targets Serine 516.[10] This covalent modification permanently disables the enzyme's ability to convert arachidonic acid into prostaglandin H<sub>2</sub>, a key precursor for various pro-inflammatory prostaglandins.

The inhibitory concentrations for APHS are as follows:

Enzyme Target	IC50 Value	Citations
Human Recombinant COX-1	17 μΜ	[5][10]
Human Recombinant COX-2	0.8 μΜ	[5][10]

# **Signaling Pathway of COX-2 Inhibition by APHS**

The following diagram illustrates the arachidonic acid cascade and the point of intervention by APHS. Cellular stimuli, such as inflammation, lead to the release of arachidonic acid from the cell membrane. COX-2 then metabolizes arachidonic acid to prostaglandin H<sub>2</sub>, which is further converted to various prostaglandins that mediate pain and inflammation. APHS selectively and irreversibly inhibits COX-2, thereby blocking the production of these pro-inflammatory mediators.



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Figure 1. Mechanism of COX-2 inhibition by APHS.

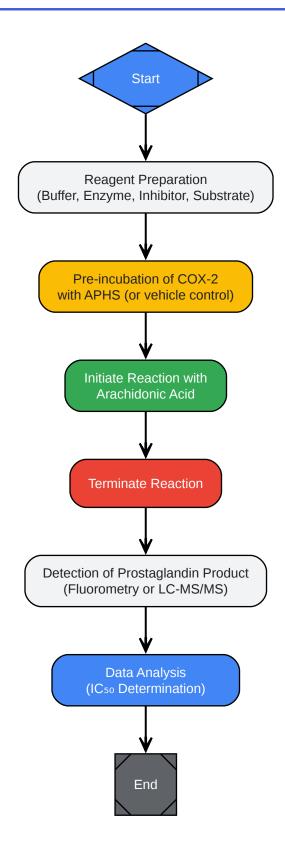


## **Experimental Protocols**

While specific, detailed protocols for APHS are proprietary to the research that developed it, a general experimental workflow for assessing COX-2 inhibition can be outlined based on commercially available assay kits and published methodologies. The following represents a typical fluorometric or LC-MS/MS-based COX-2 inhibition assay.

## **General Workflow for COX-2 Inhibition Assay**





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Figure 2. General workflow for a COX-2 inhibition assay.



### **Detailed Methodologies:**

- 1. Reagent Preparation:
- Assay Buffer: Typically a Tris-HCl buffer (pH 8.0).
- Enzyme: Recombinant human or ovine COX-2.
- Inhibitor (APHS): Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and make serial dilutions to the desired concentrations.
- Substrate: Prepare a solution of arachidonic acid.
- 2. Enzyme Inhibition Assay (Fluorometric Method):
- Add the assay buffer, a fluorometric probe, and the COX-2 enzyme to each well of a 96-well plate.
- Add the APHS dilutions or vehicle control to the respective wells.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
- Immediately measure the fluorescence in a kinetic mode. The increase in fluorescence is proportional to the amount of prostaglandin G<sub>2</sub> produced.
- The rate of reaction is calculated from the linear portion of the kinetic curve.
- 3. Enzyme Inhibition Assay (LC-MS/MS Method):
- Combine the assay buffer, co-factors (e.g., hematin, L-epinephrine), and the COX-2 enzyme in a microcentrifuge tube.
- Add the APHS dilutions or vehicle control.
- Pre-incubate at 37°C.
- Initiate the reaction by adding arachidonic acid and incubate for a defined period.
- Terminate the reaction (e.g., by adding a strong acid).
- Extract the prostaglandin products (e.g., PGE2) using a suitable organic solvent.
- Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of prostaglandin produced.
- 4. Data Analysis:
- For both methods, the percentage of inhibition for each APHS concentration is calculated relative to the vehicle control.



• The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

# **Suppliers**

APHS (CAS 209125-28-0) is available from several chemical suppliers that specialize in research chemicals and biochemicals. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current product availability and specifications.

Supplier	Website
MedChemExpress	INVALID-LINK
Cayman Chemical	INVALID-LINK
Santa Cruz Biotechnology	INVALID-LINK
ChemicalBook	INVALID-LINK
GlpBio	INVALID-LINK
BLD Pharm	INVALID-LINK
3B Pharmachem	INVALID-LINK
TargetMol	INVALID-LINK

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- To cite this document: BenchChem. [In-Depth Technical Guide to CAS Number 209125-28-0 (APHS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667558#cas-number-209125-28-0-properties-and-suppliers]

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